2-(1H-pyrazole-3-amido)benzoic acid
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Overview
Description
2-(1H-pyrazole-3-amido)benzoic acid is a chemical compound with the molecular formula C11H9N3O3 and a molecular weight of 231.21 g/mol It is characterized by the presence of a pyrazole ring attached to a benzoic acid moiety through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazole-3-amido)benzoic acid typically involves the reaction of 3-amino-1H-pyrazole with 2-carboxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazole-3-amido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or benzoic acid moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens, alkylating agents, and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(1H-pyrazole-3-amido)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazole-3-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazole-3-amido)benzoic acid: Similar structure but with the amide linkage at a different position.
2-(1H-pyrazole-4-amido)benzoic acid: Similar structure but with the pyrazole ring substituted at a different position.
2-(1H-pyrazole-3-carboxamido)benzoic acid: Similar structure but with a carboxamide group instead of an amide group.
Uniqueness
2-(1H-pyrazole-3-amido)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Biological Activity
2-(1H-pyrazole-3-amido)benzoic acid, identified by its CAS number 405278-63-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The structure of this compound features a pyrazole ring attached to a benzoic acid moiety. This unique configuration is believed to contribute to its biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various pyrazole derivatives, it was noted that compounds similar to this structure demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 μg/mL |
Similar derivatives | E. coli | 64 μg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, especially against resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells.
Cell Line | IC50 Value (μM) |
---|---|
MDA-MB-231 | 15 |
A549 | 20 |
The mechanism of action appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with cell survival and proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit enzymes involved in DNA replication and repair, similar to other pyrazole derivatives known for their anticancer properties. Additionally, it may disrupt cellular membranes, contributing to its antimicrobial effects.
Case Studies
Several studies have been conducted to further elucidate the biological activities of pyrazole derivatives:
- Antimicrobial Efficacy : A study published in Nature demonstrated that pyrazole derivatives showed potent activity against drug-resistant bacteria, indicating their potential as novel antibiotics .
- Cancer Research : Another investigation highlighted the ability of pyrazole compounds to induce apoptosis in cancer cells through mitochondrial pathways . This reinforces the therapeutic potential of compounds like this compound in oncology.
Properties
IUPAC Name |
2-(1H-pyrazole-5-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10(9-5-6-12-14-9)13-8-4-2-1-3-7(8)11(16)17/h1-6H,(H,12,14)(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSFGRIYROGCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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